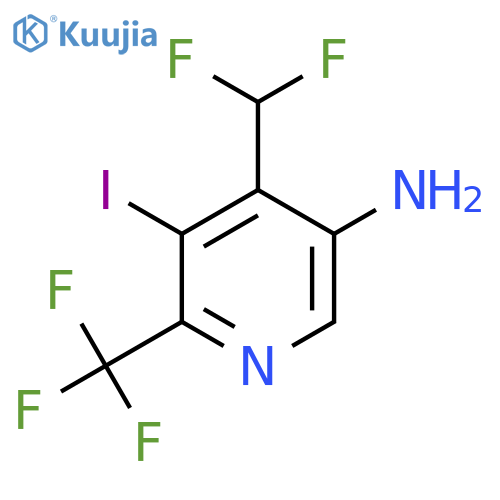

Cas no 1805135-19-6 (5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine)

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H4F5IN2/c8-6(9)3-2(14)1-15-5(4(3)13)7(10,11)12/h1,6H,14H2

- InChIKey: GGGXCWNFAOWKMY-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)(F)F)=NC=C(C=1C(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 222

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 38.9

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066573-1g |

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine |

1805135-19-6 | 97% | 1g |

$1,445.30 | 2022-04-01 |

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine 関連文献

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridineに関する追加情報

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805135-19-6): A Comprehensive Overview

5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805135-19-6) is a highly specialized compound with significant potential in various areas of chemical and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has garnered considerable attention due to its potential applications in drug discovery and development.

The molecular structure of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine is particularly noteworthy. The presence of an amino group, a difluoromethyl group, an iodo group, and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties that make it a valuable candidate for a wide range of studies. The amino group can participate in hydrogen bonding and other interactions, while the difluoromethyl and trifluoromethyl groups contribute to the compound's lipophilicity and metabolic stability.

Recent research has highlighted the importance of fluorinated compounds in drug design due to their ability to enhance the pharmacological properties of lead molecules. The introduction of fluorine atoms can improve the bioavailability, metabolic stability, and binding affinity of drug candidates. In the case of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine, the combination of these functional groups suggests that it could serve as a potent scaffold for the development of novel therapeutic agents.

One area where 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine has shown promise is in the field of oncology. Studies have demonstrated that compounds with similar structural features can exhibit potent antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional treatments.

In addition to its potential as an antitumor agent, 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine has also been explored for its use in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its potential to modulate key enzymes involved in neurodegeneration make it an attractive candidate for further investigation. Preclinical studies have shown that it can reduce oxidative stress and inflammation, two major contributors to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine involves several well-established chemical reactions. One common approach is to start with a pyridine derivative and sequentially introduce the desired functional groups through selective substitution reactions. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has enabled researchers to produce this compound with high purity and yield. This synthetic flexibility allows for the exploration of structural modifications that could enhance its biological activity or pharmacokinetic properties.

The physicochemical properties of 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine, including its solubility, stability, and partition coefficient, have been extensively studied. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications. For example, enhancing water solubility through prodrug strategies or nanoparticle formulations can improve its bioavailability and therapeutic efficacy.

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine. Preliminary results have been promising, with several candidates showing favorable pharmacokinetic profiles and minimal side effects. These findings underscore the potential of this compound as a lead structure for developing new drugs targeting various diseases.

In conclusion, 5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1805135-19-6) represents a promising molecule with diverse applications in chemical and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in oncology, neurodegenerative diseases, and beyond.

1805135-19-6 (5-Amino-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine) 関連製品

- 1402089-66-0(1-Nitro-2-2-(4-chlorophenyl)vinyl-4-(pentafluorosulfanyl)benzene)

- 2034435-63-5(N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

- 1803587-87-2(2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one)

- 1892726-87-2(1-1-(naphthalen-1-yl)cyclopropylethan-1-amine)

- 1261667-44-0(3-Fluoro-2-methoxy-5-(2,4,5-trichlorophenyl)pyridine)

- 1878306-13-8(3-Cyclopentyl-3-(propan-2-yloxymethyl)azetidine)

- 1039985-85-7(6-chloro-1-N-(propan-2-yl)benzene-1,2-diamine)

- 1286697-85-5(N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide)

- 1060259-78-0(4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide)

- 1804042-97-4(1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one)